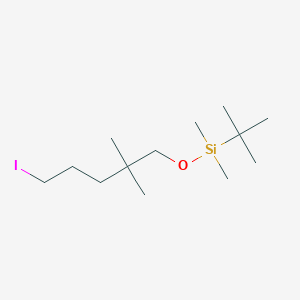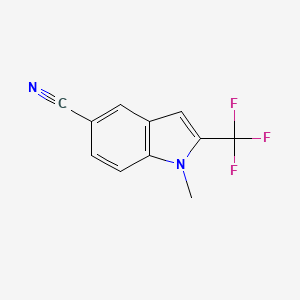
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine
Vue d'ensemble
Description
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((1H-imidazol-1-yl)methyl)-2-bromopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- Synthesis of Benzothiazoles : The reaction of imidazole carboxaldehydes with aminothiophenol leads to the formation of 2-hetaryl-substituted 1,3-benzothiazoles, highlighting the role of imidazole derivatives in synthesizing heterocyclic compounds (Barskaya et al., 2015).
Biological Applications
- Antibacterial and Antitubercular Activity : Imidazole derivatives have been evaluated for their in vitro antibacterial activity against various pathogenic bacteria and fungi, and in vitro antitubercular activity against Mycobacterium tuberculosis (Kalaria et al., 2014).
- Electron-Releasing and Electron-Attracting Properties : The relative electron-releasing power of imidazole compounds has been studied, providing insights into their potential applications in chemical reactions (Barlin, 1967).
Material Science
- Logic Gate Applications : Imidazole derivatives have been used to create logic gate applications, demonstrating their potential in molecular electronics (Ekmekçi et al., 2020).
Synthesis of Fused Bicyclic Heterocycles
- Imidazo[1,2-a]pyridines : Imidazopyridine is an important scaffold in medicinal chemistry, and its synthesis from easily available chemicals has been a significant focus (Bagdi et al., 2015).
Chemistry and Catalysis
- Synthesis of Azulenes : Imidazole-fused nitrogen-heterocycles, such as imidazo[1,2-a]pyridines, have been synthesized, contributing to the field of organic chemistry (Imafuku et al., 2003).
Drug Development and Pharmacokinetics
- Pharmacokinetics Studies : Imidazole derivatives have been studied for their pharmacokinetics and tissue distribution, indicating their potential in drug development (Kim et al., 2008).
Other Applications
- Electrochemical Carboxylation : The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 demonstrates the use of imidazole derivatives in green chemistry (Feng et al., 2010).
Propriétés
IUPAC Name |
2-bromo-5-(imidazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-2-1-8(5-12-9)6-13-4-3-11-7-13/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVSKVIWDJAADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1H-imidazol-1-yl)methyl)-2-bromopyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethylcarbamoyloxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate](/img/structure/B8264817.png)
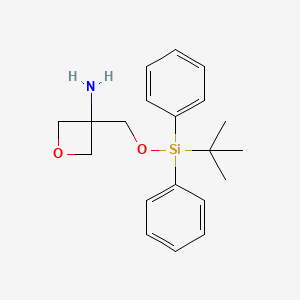
![2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)

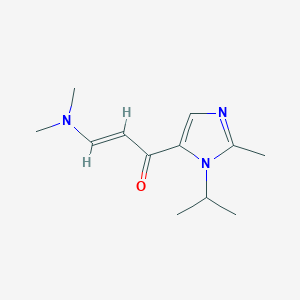
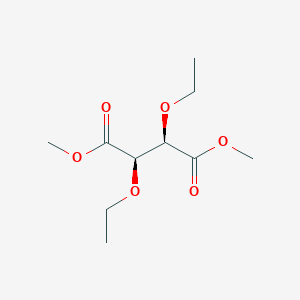
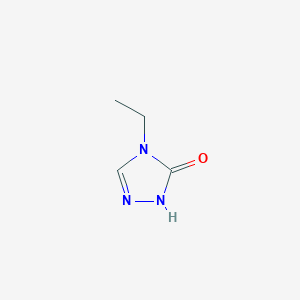

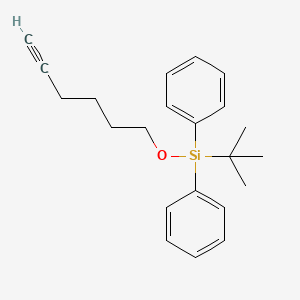

![1-Tert-butyl 2-methyl (2R,4S)-4-[(4-methylbenzenesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B8264907.png)
